4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane

Lipophilicity Partition coefficient Synthetic intermediate

4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a 1,3-dioxolane ketal derivative (C₁₈H₃₆O₃, MW 300.48) in which the primary hydroxyl of solketal is etherified with a dodecyl (C12) chain. The compound serves as a protected synthetic intermediate for 1-O-dodecyl-rac-glycerol (DDG, C12Gly1), a bioactive ether lipid with demonstrated antibacterial, antifungal, and immunomodulatory activities.

Molecular Formula C18H36O3
Molecular Weight 300.5 g/mol
Cat. No. B13451299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
Molecular FormulaC18H36O3
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC1COC(O1)(C)C
InChIInChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-16-20-18(2,3)21-17/h17H,4-16H2,1-3H3
InChIKeyJJEUFGMEQYMSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane (CAS 117089-03-9): Protected Glycerol Monoether Intermediate for Bioactive Lipid Synthesis


4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a 1,3-dioxolane ketal derivative (C₁₈H₃₆O₃, MW 300.48) in which the primary hydroxyl of solketal is etherified with a dodecyl (C12) chain . The compound serves as a protected synthetic intermediate for 1-O-dodecyl-rac-glycerol (DDG, C12Gly1), a bioactive ether lipid with demonstrated antibacterial, antifungal, and immunomodulatory activities [1]. The 2,2-dimethyl-1,3-dioxolane (isopropylidene) ketal functions as an acid-labile protecting group that masks the vicinal diol of the glycerol backbone, imparting markedly different physicochemical properties—including a predicted LogP of approximately 5.9 versus ~0.06 for the unprotected solketal precursor [2].

1 Ketal-protected glycerol intermediate for anhydrous coupling reactions
2 Ether-linked C12 chain resists lipase degradation upon deprotection
3 Acid-labile deprotection enables temporal surfactant control

Why 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane Cannot Be Replaced by Generic Glycerol Ethers or Simple Alkyl Surfactants


The compound occupies a specific and irreplaceable position in the synthetic pathway to bioactive 1-O-dodecylglycerol (DDG): the acid-labile 1,3-dioxolane ketal simultaneously protects the vicinal diol during downstream functionalization while the dodecyl ether chain remains intact . Unlike the fully deprotected DDG (CAS 1561-07-5), which is an amphiphilic surfactant with a CMC of 0.33 mmol/L and direct membrane activity, the ketal-protected form is a lipophilic non-surfactant (predicted LogP ~5.9), enabling organic-phase reactions, chromatographic purification, and anhydrous formulation steps that would be compromised by the amphiphilicity of the free diol [1][2]. Furthermore, the ether linkage confers resistance to enzymatic hydrolysis by bacterial lipases—a critical limitation of the structurally analogous ester, glycerol monolaurate (GML)—while the ketal group provides orthogonal acid-triggered deprotection that is not available in either DDG or GML [3]. Generic substitution with unprotected 1-O-dodecyl-rac-glycerol, glycerol formal ethers, or polyethylene glycol-based alkyl ethers would forfeit this dual orthogonal protection strategy.

Target compoundvsDDG (unprotected)

Direct use of DDG loses the acid-labile ketal protection; its amphiphilicity may compromise anhydrous reaction steps and chromatographic purification.

Target compoundvsGML (ester analog)

GML's ester bond is susceptible to staphylococcal lipase, reducing durability in antibacterial assays where lipase is present.

Target compoundvsSolketal (hydrophilic)

Solketal's low LogP (~0.06) prevents partitioning into organic phases required for lipophilic intermediate synthesis.

Quantitative Comparator Evidence for 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane: Procurement-Relevant Differentiation Data


LogP Differential of >5 Orders of Magnitude Versus Solketal Dictates Formulation and Purification Strategy

The target compound exhibits a predicted octanol-water partition coefficient (LogP) of approximately 5.9, compared to approximately 0.06 for its unprotected precursor solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) [1]. This difference of ~5.8 log units corresponds to a >600,000-fold greater partitioning into organic phases and represents a fundamental shift from a water-miscible synthetic building block to a highly lipophilic protected intermediate suitable for anhydrous coupling reactions, organic-solvent-based chromatography, and lipid-phase formulations that are incompatible with the hydrophilic solketal [1].

Lipophilicity
Predicted
LogP ≈ 5.9
ΔLogP ≈ 5.8 vs solketal
Enables organic-phase synthesis not possible with hydrophilic precursors
Predicted value; experimental confirmation advised
Lipophilicity Partition coefficient Synthetic intermediate Formulation

Critical Micelle Concentration of Deprotected Product (C12Gly1) Is 5-Fold Lower Than the C8 Homolog, Enabling More Efficient Surfactancy at Reduced Concentrations

Upon acid-catalyzed deprotection of the ketal, the target compound yields 1-O-dodecylglycerol (C12Gly1), whose critical micelle concentration (CMC) was determined to be 0.33 mmol/L by the pyrene fluorescence method, compared with 1.65 mmol/L for the C8 homolog (C8Gly1) and 0.23 mmol/L for the C16 homolog (C16Gly1) [1]. The equilibrium surface tension of C12Gly1 was reduced to 23.37 mN/m, substantially lower than the 35.79 mN/m achieved by C8Gly1 [1]. Although C16Gly1 offers a marginally lower CMC (0.23 mmol/L), its slower adsorption kinetics (equilibrium time ~1400 s vs ~300 s for C12Gly1) and larger micelle size (Z-average 693.3 nm vs 391.4 nm for C12Gly1) make the C12 chain length the practical optimum for applications requiring rapid interfacial coverage [1].

Surfactant Performance
Head-to-head
C12Gly1 CMC0.33 mmol/L
vs C8Gly15× lower
vs C16Gly1~4.7× faster adsorption
Supports chain-length screening for rapid interfacial coverage
Measured at 25°C by pyrene fluorescence / DLS
Critical micelle concentration Surfactant efficiency Alkyl glycerol ether Chain-length optimization

Deprotected Product (DDG) Demonstrates Superior In Vitro Anti-Staphylococcal Potency and Lipase Stability Versus Glycerol Monolaurate (GML)

In a direct head-to-head comparison, dodecylglycerol (DDG, the deprotected product of the target compound) at 50 and 100 µg/mL inhibited S. aureus growth in vitro more effectively than glycerol monolaurate (GML) (p < 0.01) across 54 clinical isolates including USA200, USA300, and USA400 PFGE types [1]. Critically, DDG was stable to degradation by S. aureus lipase, whereas GML—the 12-carbon fatty acid monoester analog—is susceptible to enzymatic hydrolysis by the same lipase, which compromises its antimicrobial durability [1]. In the rabbit Wiffle ball infection model, both GML-treated (80% survival) and DDG-treated (40% survival) groups outperformed untreated controls (0% survival by day 4), though GML demonstrated superior in vivo efficacy through additional suppression of TNF-α and TSST-1 production independent of growth inhibition [1].

Anti-Staphylococcal
Head-to-head
DDG 50–100 µg/mLInhibits S. aureus
vs GMLp<0.01 more effective
Lipase stabilityResistant (vs GML degraded)
Supports lipase-stable antibacterial assay context
54 clinical S. aureus isolates; complex medium
Antibacterial Staphylococcus aureus Lipase stability Glycerol monolaurate

DDG Acts Through a Dual Antibacterial Mechanism (Autolysin Stimulation + Peptidoglycan Synthesis Inhibition), Distinguished from Single-Mechanism Comparators

Dodecylglycerol (DDG), the deprotected form of the target compound, exhibits two distinct and sequential antibacterial modes of action against Streptococcus faecium ATCC 9790 [1][2]. The first mode, established by Ved et al. (1984), involves stimulation of autolysin activity—a proteinase-mediated process that degrades cell-wall peptidoglycan, mimicking activation by trypsin [1]. The second mode, demonstrated in the same research group, is direct inhibition of peptidoglycan biosynthesis, which represents an independent bactericidal pathway not shared by common cationic surfactants (e.g., DTAB, CTAB) or membrane-disrupting monoglycerides such as GML [2]. At growth-inhibitory concentrations of 10–20 µg/mL, DDG inhibited incorporation of ¹⁴C-glycerol into lipid and was incorporated almost exclusively into phosphatidic and lysophosphatidic acids, indicating specific metabolic interference beyond simple membrane disruption [2].

Dual Mechanism
Supporting evidence
1. Autolysin stimulation 2. Peptidoglycan synthesis inhibition
Dual-target research tool for resistance-mitigation studies
Active at 10–20 µg/mL against S. faecium
Autolysin Peptidoglycan synthesis Antibacterial mechanism Streptococcus

DDG Is Strongly Synergistic with Amphotericin B, Reducing Its MIC by up to 80-Fold Against Pathogenic Yeasts

In a direct combination study, the deprotected product 1-O-dodecylglycerol (DDG) at one-half its own MIC reduced the MIC of amphotericin B by as much as 80-fold against multiple species of Candida and Cryptococcus [1]. All fractional inhibitory concentration (FIC) indices were calculated to be less than 1, with most below 0.6, indicating strong pharmacological synergism [1]. This synergy was specific to the ether lipid–amphotericin B pairing: the common bile salt detergent sodium deoxycholate could not substitute for DDG, showing no fungicidal effect alone and no potentiation of amphotericin B at comparable or higher concentrations [1]. Furthermore, DDG did not synergize with the water-soluble antifungal fluconazole, suggesting a mechanism-dependent interaction with the lipophilic amphotericin B that is not achievable with generic detergents [1].

Amphotericin B Synergy
Head-to-head
Up to 80-fold MIC reduction
FIC indices < 0.6
Supports antifungal combination research context
Ether-lipid specific; not replicated by deoxycholate
Antifungal synergy Amphotericin B Candida Cryptococcus Ether lipid

Recommended Procurement Scenarios for 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane Based on Quantitative Differentiation Evidence


Synthesis of Lipase-Resistant Antibacterial Ether Lipids for Anti-Staphylococcal Formulations

Procure this compound as the ketal-protected precursor when the synthetic route requires anhydrous coupling of the glycerol backbone to additional functional groups (e.g., phosphocholine, nucleoside, or peptide conjugates) prior to deprotection. The protected diol enables chemistries incompatible with free hydroxyls, while the ether-linked C12 chain—unlike the ester linkage in GML—confers intrinsic resistance to staphylococcal lipase degradation upon deprotection [1]. The deprotected product DDG inhibits S. aureus at 50–100 µg/mL more potently than GML in vitro (p < 0.01) and retains activity against lipase-producing strains [1].

Antifungal Combination Therapy Development Leveraging Amphotericin B Synergy

Use this protected intermediate in medicinal chemistry programs developing ether lipid–polyene combinations, where the deprotected DDG reduces amphotericin B MIC by up to 80-fold at sub-inhibitory concentrations (FIC consistently <0.6) against Candida and Cryptococcus species [2]. The protected ketal form facilitates purification and characterization of synthetic conjugates, with the acid-labile dioxolane removed as a final step to expose the active diol. This synergistic property is structurally unique to ether-linked glycerol lipids and is not observed with generic detergents such as sodium deoxycholate [2].

Surfactant Formulation Requiring Optimal C12 Chain-Length Performance for Rapid Interfacial Adsorption

Select this compound when the target surfactant application demands the specific C12 chain-length performance profile of 1-O-dodecylglycerol: a CMC of 0.33 mmol/L (5-fold lower than C8Gly1), equilibrium surface tension of 23.37 mN/m, and rapid adsorption kinetics (~300 s to equilibrium vs ~1400 s for C16Gly1) [3]. The protected precursor allows formulation in organic solvents or hydrophobic matrices prior to acid-triggered deprotection that unmasks the surface-active diol in situ—a temporal control strategy unavailable with pre-hydrolyzed DDG [3].

Dual-Mechanism Antibacterial Research Targeting Peptidoglycan Metabolism in Gram-Positive Pathogens

Employ this protected intermediate in mechanism-of-action studies investigating autolysin regulation and peptidoglycan biosynthesis, where the deprotected DDG uniquely provides two independent antibacterial mechanisms: stimulation of autolysin-mediated cell-wall degradation and direct inhibition of peptidoglycan synthesis [4][5]. This dual mechanism, active at 10–20 µg/mL against S. faecium and S. mutans, offers a research tool for studying resistance mitigation strategies that is not accessible through single-mechanism agents like GML, quaternary ammonium surfactants, or bile salt detergents [4][5].

Application
Selection Property
Validation Focus
Ether lipid synthesis for antibacterial research
Ketal protection & ether-linked C12 chain
Lipase stability assay after deprotection
Antifungal combination research
Amphotericin B synergy potential
FIC index determination
Chain-length surfactant screening
CMC and adsorption kinetics profile
Surface tension & micelle size measurement
Mechanism-of-action studies
Dual autolysin/peptidoglycan inhibition
Resistance-mitigation assay context
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